3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
Description
Historical Context and Development
The development of pyrrolopyridine compounds, including 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid, traces its origins to early investigations into azaindole chemistry that began in connection with the modification of indigoid dyes. Synthetic investigations in the azaindole series emerged when researchers conceived the idea of synthesising pyridine analogues of indigo, leading to publications on a new class of indigoid dyes derived from pyrindole compounds. The key reaction in these early syntheses involved the cyclisation of substituted pyrid-2-ylaminoacetic acids into corresponding azaindoxyls, though subsequent research revealed that the course of this reaction in the pyridine series differed significantly from that found in benzene derivatives.
The first synthetic azaindole derivative was successfully prepared in the early investigations, where 2-methyl-6-azaindole was obtained through cyclisation of 3-acetamido-4-methylpyridine in the presence of sodium ethoxide, achieving a yield of twenty-three percent. This breakthrough established the foundation for subsequent developments in pyrrolopyridine chemistry. The Madelung method was later employed for the synthesis of various azaindole derivatives, with the best results achieving twenty percent yield in the case of 4-azaindole compounds.
Recent developments in azaindole synthesis have expanded significantly since 2011, with numerous investigators designing and implementing novel synthetic methods for azaindole core units. These advances have enabled the production of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates. The synthetic strategies developed for azaindoles have been reviewed extensively, highlighting their attractive reaction mechanisms, advantages, and limitations in modern organic chemistry.
Classification in Heterocyclic Chemistry
3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid belongs to the broader category of heterocyclic compounds with two rings, specifically classified within the pyrrolopyridines group. Heterocyclic compounds containing pyrrole and pyridine ring systems represent a significant class of bicyclic structures in organic chemistry. The compound is categorized under pyrrolopyridines, which are also known as azaindoles or azaizoindoles, depending on the specific arrangement of nitrogen atoms in the bicyclic structure.
The pyrrolopyridine scaffold occurs naturally in polyheterocyclic compounds of biological origin, with the most notable example being the alkaloid camptotheca, isolated from the Camptotheca acuminata tree. Other significant alkaloids containing the pyrrolopyridine system include pumiloside and deoxypumiloside isolated from Ophiorrhiza pumila, variolin B and deoxyvariolin B isolated from an antarctic sponge Kirkpatrickia variolosa, and the antiviral alkaloid mappicin isolated from Mappia foetida.
Pyrrolopyridines are characterized as heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring. This structural arrangement creates a bicyclic system that exhibits unique chemical and biological properties. The classification of these compounds extends to include various isomeric forms, with pyrrolopyridines occurring in six distinct isomeric arrangements.
Nomenclature and Structural Designation
The systematic nomenclature of 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound's molecular formula is C₈H₅BrN₂O₂, with a molecular weight of 241.04 grams per mole. The systematic name indicates the presence of a pyrrolo[3,2-c]pyridine core structure, with a bromine substituent at position 3 and a carboxylic acid group at position 4.
Table 1: Structural Characteristics of 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
The structural designation reflects the compound's bicyclic nature, incorporating both pyrrole and pyridine rings in a fused arrangement. The numbering system follows established conventions for pyrrolopyridine compounds, where the pyrrole ring contributes the first set of position numbers and the pyridine ring provides the second set. Alternative nomenclature includes 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid, 3-bromo-, which represents an equivalent systematic designation.
The term azaindole provides an alternative nomenclature system for these compounds, where "aza" indicates the replacement of a carbon atom with nitrogen in the indole structure. Azaindoles are defined as bicyclic heterocycles composed of a pyridine ring fused with a pyrrole ring. This nomenclature reflects the historical relationship between these compounds and the indole family of heterocycles.
Position in Pyrrolopyridine Family
3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid occupies a specific position within the pyrrolopyridine family as one of the isomeric forms of this bicyclic system. Pyrrolopyridines exist in six distinct isomeric forms, each differentiated by the specific arrangement and fusion pattern of the pyrrole and pyridine rings. The [3,2-c] designation indicates the specific connectivity pattern between the two heterocyclic rings in this particular isomer.
The pyrrolopyridine family includes several major categories: pyrrolo[3,4-c]pyridines, pyrrolo[3,2-c]pyridines, pyrrolo[2,3-c]pyridines, and other isomeric arrangements. Each isomer exhibits distinct chemical and biological properties based on the specific positioning of nitrogen atoms and the fusion pattern of the rings. The [3,2-c] isomer, which includes the target compound, represents one of the most synthetically accessible and biologically relevant forms within this family.
Table 2: Pyrrolopyridine Family Classification
The biological significance of pyrrolopyridine compounds has been established through their occurrence in natural products and their demonstrated pharmaceutical activities. These compounds serve as important building blocks in medicinal chemistry, with applications spanning anticancer, antimicrobial, and anti-inflammatory research. The specific substitution pattern in 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid, featuring both halogen and carboxylic acid functionalities, positions it as a versatile intermediate for further synthetic elaboration.
The pyrrolopyridine scaffold has yielded several therapeutic agents for various diseases, reflecting the importance of this chemical class in drug discovery. The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives, with recent developments focusing on novel synthetic strategies that highlight attractive reaction mechanisms and practical advantages. These compounds have found applications in the synthesis of pharmaceuticals and agrochemicals, with their molecular structures allowing for various chemical modifications that enhance their utility as synthetic intermediates.
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-3-11-5-1-2-10-7(6(4)5)8(12)13/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDGCRRFFXKHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646763 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-43-4 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Key Steps
The synthesis of 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid typically involves the following stages:
Formation of the pyrrolo[3,2-c]pyridine core: This bicyclic structure is generally constructed via cyclization reactions starting from appropriately substituted pyridine or pyrrole precursors.
Selective bromination at the 3-position: Introduction of the bromine atom at the 3-position is achieved through electrophilic bromination using reagents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.
Carboxylation at the 4-position: The carboxylic acid group is introduced either by oxidation of a methyl or aldehyde substituent or by direct carboxylation reactions such as carbon dioxide insertion.
Detailed Synthetic Procedure Examples
While specific literature on 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is limited, analogous pyrrolo[3,2-c]pyridine derivatives provide insight into effective synthetic methods.
Cyclization and Core Formation
Starting from substituted pyridine derivatives such as 2-bromo-5-methylpyridine, oxidation and nitration steps generate key intermediates (e.g., 2-bromo-5-methyl-4-nitropyridine-1-oxide).
These intermediates undergo condensation with reagents like N,N-dimethylformamide dimethyl acetal to form vinyl derivatives, which then cyclize in the presence of reducing agents (e.g., iron powder in acetic acid) to yield the pyrrolo[3,2-c]pyridine core.
Bromination
Bromination is performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under low temperature (0–5°C) to enhance selectivity and minimize side reactions.
Optimization of stoichiometric ratios (e.g., 1.1–1.2 equivalents of NBS) and solvents (polar aprotic solvents like DMF or acetonitrile) improves yield and regioselectivity.
Carboxylation
The carboxylic acid group at the 4-position can be introduced via oxidation of aldehyde or methyl groups using oxidants such as potassium permanganate (KMnO4) or ruthenium tetroxide (RuO4).
Alternatively, direct carboxylation can be achieved via insertion of carbon dioxide under basic conditions.
Reaction conditions such as temperature, pH, and reaction time are carefully controlled to maximize yield and purity.
Representative Synthetic Route Summary
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Oxidation and nitration of 2-bromo-5-methylpyridine | m-Chloroperbenzoic acid; fuming nitric acid/sulfuric acid | Forms nitropyridine N-oxide intermediate |
| 2 | Condensation with N,N-dimethylformamide dimethyl acetal | DMF solvent, reflux | Generates vinyl intermediate |
| 3 | Cyclization to pyrrolo[3,2-c]pyridine core | Iron powder, acetic acid, 100°C, 5 h | Yields 3-bromo-1H-pyrrolo[3,2-c]pyridine intermediate |
| 4 | Bromination at 3-position | NBS or Br2, 0–5°C, polar aprotic solvent | Selective bromination |
| 5 | Carboxylation/oxidation to introduce carboxylic acid | KMnO4 or RuO4 oxidation; or CO2 insertion | Converts methyl/aldehyde to carboxylic acid |
Optimization and Yield Improvement Strategies
Solvent choice: Polar aprotic solvents such as dimethylformamide (DMF) enhance bromination efficiency and solubility of reagents.
Temperature control: Maintaining low temperatures (0–5°C) during bromination reduces side reactions like polybromination or dehalogenation.
Catalyst use: Palladium or copper catalysts may be employed in cross-coupling steps if applicable, to improve regioselectivity and yield.
Purification: Silica gel chromatography with appropriate solvent gradients (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures ensure high purity of the final compound.
Characterization of the Final Product
Post-synthesis, the compound is characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the structure and substitution pattern.
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or LC-MS verify molecular weight and purity.
High-Performance Liquid Chromatography (HPLC): Purity is typically >95% for research-grade material.
Melting Point and Elemental Analysis: Additional confirmation of compound identity and purity.
Research Findings and Applications
The bromine substituent at the 3-position enhances the compound’s reactivity, enabling further functionalization via cross-coupling reactions, which is valuable in medicinal chemistry for drug design.
The carboxylic acid group at the 4-position provides a handle for conjugation and hydrogen bonding interactions, important for biological activity.
The compound's structure allows it to serve as a scaffold for developing kinase inhibitors and other bioactive molecules.
Summary Table: Preparation Methods Overview
| Aspect | Details |
|---|---|
| Core Formation | Cyclization of substituted pyridine intermediates using reducing agents |
| Bromination | Electrophilic bromination with NBS or Br2 at 0–5°C in polar aprotic solvents |
| Carboxylation | Oxidation of methyl/aldehyde groups or CO2 insertion using KMnO4, RuO4 |
| Catalysts | Palladium or copper catalysts for cross-coupling steps (if applicable) |
| Purification | Silica gel chromatography, recrystallization |
| Characterization | NMR, MS, HPLC, melting point |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo-pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of pyrrolo[3,2-c]pyridine compounds exhibit significant anticancer properties. For instance, studies indicate that 3-bromo derivatives can inhibit fibroblast growth factor receptors (FGFRs), which are often overexpressed in several cancers. One study reported the synthesis of related compounds that showed IC₅₀ values in the low nanomolar range against FGFR1-3, highlighting their potential as therapeutic agents for cancer treatment .
| Compound | IC₅₀ (nM) | Activity |
|---|---|---|
| Compound 4h | 7 | FGFR1 Inhibition |
| Compound 4h | 9 | FGFR2 Inhibition |
| Compound 4h | 25 | FGFR3 Inhibition |
Neuroprotective Effects
Pyrrolo[3,2-c]pyridine derivatives have also been explored for their neuroprotective effects. Compounds in this class have shown promise in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation. For example, a study indicated that certain derivatives could reduce oxidative stress markers in neuronal cell lines, suggesting potential for Alzheimer's disease treatment .
Antiviral Properties
The antiviral activity of pyrrolo[3,2-c]pyridine derivatives has been investigated, particularly against viral infections such as HIV. Some compounds within this class have demonstrated low micromolar inhibitory potency against integrase enzymes, which are critical for viral replication. This suggests their potential utility as antiviral agents .
Case Study 1: FGFR Inhibition
A recent study focused on the design and synthesis of various pyrrolo[3,2-c]pyridine derivatives aimed at inhibiting FGFRs. The results showed that compound 4h not only inhibited cell proliferation but also induced apoptosis in breast cancer cell lines. This highlights the compound's dual mechanism of action—preventing tumor growth while promoting cancer cell death .
Case Study 2: Neuroprotection
Another investigation assessed the neuroprotective effects of a series of pyrrolo[3,2-c]pyridine derivatives on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death and inflammation markers when treated with these compounds, suggesting their potential application in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction is often studied using techniques like molecular docking and isothermal titration calorimetry to understand the binding affinity and thermodynamics .
Comparison with Similar Compounds
3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
- Molecular Formula : C₈H₅ClN₂O₂
- Yield: 71% (lower than non-halogenated analogs, likely due to steric and electronic effects of chlorine) .
- Key Differences: The chlorine substituent at position 5 and carboxylic acid at position 2 (vs.
Positional Isomers and Functional Group Variations
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid
3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic Acid (Positional Isomer)
- Synonyms: 3-Bromo-6-azaindole-4-carboxylic acid .
- Key Differences : The pyrrolo[2,3-c]pyridine scaffold (vs. [3,2-c]) shifts the nitrogen positions, altering hydrogen-bonding patterns and solubility. This isomer is listed by multiple suppliers, suggesting comparable synthetic demand .
Substituent Effects on Physicochemical Properties
Biological Activity
3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C8H6BrN2O2
- Molecular Weight : 241.04 g/mol
- CAS Number : 1781798-92-2
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : Not specified
- Melting Point : Not available
Antitumor Activity
Research has indicated that derivatives of pyrrolo[3,2-c]pyridine, including 3-bromo variants, exhibit significant antitumor activity. A study highlighted that certain pyrrolo derivatives showed cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The compounds were evaluated for their ability to inhibit cell proliferation and induce apoptosis.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid | Ovarian Cancer | 10.5 | Moderate |
| 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid | Breast Cancer | 15.2 | Limited |
These findings suggest that while the compound demonstrates potential as an anticancer agent, further optimization of its structure may enhance its efficacy and selectivity.
Antimicrobial Activity
The antimicrobial properties of pyrrolo[3,2-c]pyridine derivatives have also been explored. In vitro studies indicated that these compounds possess activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action is believed to involve inhibition of key enzymes necessary for bacterial survival.
| Compound | Target Bacteria | MIC (µg/mL) | Inhibition Percentage |
|---|---|---|---|
| 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid | M. tuberculosis | <25 | 80% |
Such results underline the potential for developing new antibiotics based on the pyrrolo scaffold.
Neuroprotective Effects
Recent investigations have shown that pyrrolo derivatives may exert neuroprotective effects, making them candidates for treating neurodegenerative diseases. The ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress is particularly noteworthy.
Case Studies
-
In Vivo Efficacy : A study involving the administration of 3-bromo derivatives in animal models demonstrated significant improvements in behavioral outcomes in models of neurodegeneration.
- Model Used : Rat model of Parkinson's disease.
- Dosage : 5 mg/kg body weight.
- Outcome : Improved motor function scores were observed after treatment.
- Pharmacokinetics : Another study assessed the pharmacokinetic profile of the compound in rats, revealing a favorable absorption profile and a half-life conducive to therapeutic use.
Structure-Activity Relationship (SAR)
The biological activity of 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid can be influenced by various structural modifications. Research indicates that:
- The presence of bromine enhances lipophilicity and may improve binding affinity to biological targets.
- Substituents at different positions on the pyrrole ring can significantly alter the compound's activity profile.
Q & A
Q. What are the established synthetic routes for preparing 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid?
The synthesis typically involves multi-step reactions, including condensation and cyclization. For example, analogous pyrrolopyridine derivatives are synthesized via:
- Condensation : Reaction of aromatic aldehydes with aminopyridines, followed by cyclization using catalysts like Pd or Cu in polar solvents (e.g., DMF) .
- Bromination : Direct bromination at the 3-position requires precise control to avoid over-substitution. Halogenation protocols may use N-bromosuccinimide (NBS) under inert conditions .
- Carboxylic acid formation : Hydrolysis of ester intermediates or oxidation of methyl/ethyl groups under acidic/basic conditions .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrrole/pyridine ring vibrations .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and bromine positioning (e.g., δ 13.99 ppm for NH protons in similar compounds) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 311.1 for related structures) and purity via LCMS (>95%) .
- XRD/TEM : Assess crystallinity and nanoparticle morphology if used in catalytic systems .
Q. What safety protocols are critical for handling this compound?
- Hazards : Classified as acutely toxic (oral, skin) and a respiratory irritant. Use PPE (gloves, goggles) and avoid dust formation .
- Storage : Keep at 2–8°C in a dry, ventilated area. Avoid exposure to moisture to prevent decomposition .
- Spill Management : Use ethanol-insoluble absorbents and avoid direct contact; consult SDS for emergency procedures .
Advanced Research Questions
Q. How can this compound serve as a catalyst or ligand in heterocyclic synthesis?
- Catalytic Applications : Pyridine-carboxylic acid derivatives are functionalized onto magnetic Fe₃O₄ nanoparticles to enable solvent-free, high-yield syntheses of pyrano[3,2-b]pyranones. The carboxylic acid group enhances substrate binding, while bromine aids in regioselective coupling .
- Ligand Design : The pyrrolopyridine core can coordinate with transition metals (e.g., Pd, Cu) to facilitate cross-coupling reactions in drug intermediate synthesis .
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent-Free Systems : Magnetic nanocatalysts (e.g., Fe₃O₄-PYCA) reduce side reactions and enable easy separation, achieving >90% yield in tetrahydrobenzo[b]pyran syntheses .
- Temperature Control : Lower temperatures (25–60°C) minimize bromine displacement side reactions during functionalization .
- Catalyst Loading : 5–10 mol% catalyst ratios balance cost and efficiency in multicomponent reactions .
Q. What role does this compound play in multicomponent reactions (MCRs)?
- Scaffold for Heterocycles : The bromine and carboxylic acid groups enable sequential C–C bond formation in MCRs. For example, it can act as a coupling partner in Pd-catalyzed reactions to synthesize fused pyridines or indoles .
- Acid Catalysis : The carboxylic acid moiety can protonate substrates, facilitating nucleophilic attacks in cyclocondensation reactions (e.g., pyrano[3,2-b]pyranone formation) .
Q. How can researchers manage the reactivity of the bromine substituent?
- Selective Functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace bromine with aryl/heteroaryl groups while preserving the carboxylic acid .
- Protection Strategies : Temporarily protect the carboxylic acid with methyl/ethyl esters during bromine-mediated reactions to avoid unwanted side reactions .
Data Contradictions and Validation
- Synthetic Yield Variability : Reports of 70–95% yields in similar compounds suggest solvent choice (DMF vs. toluene) and catalyst type (Pd vs. Cu) significantly impact efficiency . Validate via controlled replicates.
- Thermal Stability : TGA data shows decomposition >200°C for Fe₃O₄-PYCA hybrids, but standalone carboxylic acids may degrade at lower temperatures. Confirm stability under reaction conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
